molecular formula C10H21N3O4 B14147414 (S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate CAS No. 234094-01-0

(S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate

Cat. No.: B14147414
CAS No.: 234094-01-0
M. Wt: 247.29 g/mol
InChI Key: AVRPVGHXWJUMRL-ZETCQYMHSA-N
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Description

(S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate is a compound of interest in various fields of chemistry and biology. It is a derivative of carbamate, which is known for its role in protecting amine groups during chemical synthesis. The compound’s structure includes a tert-butyl group, an aminoethyl group, and a hydroxy-oxopropan-2-yl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl carbamate and (S)-3-hydroxy-2-oxopropanoic acid.

    Reaction with Aminoethylamine: The tert-butyl carbamate is reacted with 2-aminoethylamine under controlled conditions to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with (S)-3-hydroxy-2-oxopropanoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

    Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups.

Biology

The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules. Its structure allows for interactions with various biological targets, making it a valuable tool in biochemical research.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role as a protecting group is particularly valuable in multi-step synthesis processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate: Lacks the (S)-configuration, leading to different stereochemical properties.

    tert-butyl (1-((2-aminoethyl)amino)-3-oxo-1-oxopropan-2-yl)carbamate: Contains an additional oxo group, altering its reactivity and interactions.

    tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate: Substituted with different functional groups, leading to variations in chemical behavior.

Uniqueness

The (S)-configuration of (S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate imparts specific stereochemical properties that influence its interactions with biological targets. This makes it unique compared to its non-chiral or differently substituted counterparts.

Properties

CAS No.

234094-01-0

Molecular Formula

C10H21N3O4

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(2-aminoethylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C10H21N3O4/c1-10(2,3)17-9(16)13-7(6-14)8(15)12-5-4-11/h7,14H,4-6,11H2,1-3H3,(H,12,15)(H,13,16)/t7-/m0/s1

InChI Key

AVRPVGHXWJUMRL-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NCCN

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NCCN

Origin of Product

United States

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